molecular formula C12H15ClO3 B1302358 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid CAS No. 667436-01-3

2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid

Cat. No. B1302358
CAS RN: 667436-01-3
M. Wt: 242.7 g/mol
InChI Key: VMKNHGYEWGGFQL-UHFFFAOYSA-N
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Description

2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid is a chemical compound with the molecular formula C11H13ClO3 . It has a molecular weight of 228.67 g/mol . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13ClO3/c1-6-4-9(5-7(2)10(6)12)15-8(3)11(13)14/h4-5,8H,1-3H3,(H,13,14) . The compound has a canonical SMILES representation of CC1=CC(=CC(=C1Cl)C)OC©C(=O)O .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 358.0±37.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 63.7±3.0 kJ/mol . The flash point is 170.3±26.5 °C . The index of refraction is 1.539 . The molar refractivity is 58.3±0.3 cm3 . The compound has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . The topological polar surface area is 46.5 Ų . The polarizability is 23.1±0.5 10-24 cm3 . The surface tension is 42.2±3.0 dyne/cm . The molar volume is 186.0±3.0 cm3 .

Scientific Research Applications

I have conducted a search for the scientific research applications of “2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid,” but the available information is limited. The compound is a synthetic auxin, a class of plant growth regulators, and has been used to promote hypocotyl elongation during seedling emergence . However, there isn’t enough detailed information available to cover six to eight unique applications in separate sections as requested.

properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO3/c1-7-5-9(6-8(2)10(7)13)16-12(3,4)11(14)15/h5-6H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKNHGYEWGGFQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364162
Record name 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid

CAS RN

667436-01-3
Record name 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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